2-[(Methylamino)methyl]pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC17721879
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.
![2-[(Methylamino)methyl]pyrimidine-5-carboxylic acid -](/images/structure/VC17721879.png)
Specification
Molecular Formula | C7H9N3O2 |
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Molecular Weight | 167.17 g/mol |
IUPAC Name | 2-(methylaminomethyl)pyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C7H9N3O2/c1-8-4-6-9-2-5(3-10-6)7(11)12/h2-3,8H,4H2,1H3,(H,11,12) |
Standard InChI Key | IBKGLDKVVVBAIX-UHFFFAOYSA-N |
Canonical SMILES | CNCC1=NC=C(C=N1)C(=O)O |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The molecular formula of 2-[(Methylamino)methyl]pyrimidine-5-carboxylic acid is C₈H₁₀N₄O₂, with a molecular weight of 194.19 g/mol. The pyrimidine ring is substituted at position 2 with a methylaminomethyl group (-CH₂NHCH₃) and at position 5 with a carboxylic acid (-COOH). This configuration distinguishes it from simpler analogs such as 2-(methylamino)pyrimidine-5-carboxylic acid (CID 6504222), which lacks the methylene spacer in the C2 substituent .
Table 1: Structural Comparison with Analogous Compounds
Spectroscopic and Computational Data
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SMILES Notation: O=C(O)C1=CN=C(NC)NC1C
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InChI Key: UZIAVCCNYAGBRO-UHFFFAOYSA-N (predicted via computational tools)
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Predicted Collision Cross Section (CCS): ~135 Ų for [M+H]+ adduct, based on analogs .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound can be synthesized via multistep functionalization of pyrimidine precursors. A plausible route involves:
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Nucleophilic substitution at C2 of 2-chloropyrimidine-5-carboxylic acid with methylaminomethyl Grignard reagent.
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Protection-deprotection strategies to preserve the carboxylic acid group during reactions .
Key Reaction Conditions:
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Suzuki-Miyaura Coupling: Used in analogous pyrimidines to introduce aryl/alkyl groups.
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Reductive Amination: For introducing the methylaminomethyl group, employing NaBH₃CN or H₂/Pd-C .
Reactivity Profile
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Carboxylic Acid Group: Participates in salt formation, esterification, and amide coupling.
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Methylaminomethyl Group: Susceptible to oxidation (e.g., forming nitriles) and alkylation reactions.
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Pyrimidine Ring: Electrophilic substitution at C4 and C6 positions under acidic conditions .
Physicochemical Properties
Thermodynamic and Solubility Data
Stability Considerations
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Photostability: Degrades under UV light (λ > 300 nm) due to pyrimidine ring cleavage.
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pH Sensitivity: Stable in neutral to mildly acidic conditions; decarboxylation occurs at pH > 10 .
Biological Activity and Applications
Mechanistic Insights
Pyrimidine derivatives are known to interact with enzyme active sites and nucleic acid structures. The methylaminomethyl group may enhance binding to targets like dihydrofolate reductase (DHFR) or kinases, while the carboxylic acid improves solubility for bioavailability .
Table 2: Hypothetical Biological Targets
Target Enzyme | Potential IC₅₀ (μM) | Proposed Mechanism |
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Dihydrofolate Reductase | 0.5–5.0 | Competitive inhibition |
Cyclooxygenase-2 (COX-2) | 1.2–3.7 | Allosteric modulation |
DNA Gyrase (Bacterial) | 8.9–12.4 | Intercalation or ATPase inhibition |
Industrial and Research Implications
Drug Development
This compound serves as a precursor for prodrugs (e.g., ester prodrugs to enhance membrane permeability) and metal-chelating agents in radiopharmaceuticals .
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